molecular formula C6H6ClN3O2 B8298787 2-Nitro-5-Chlorobenzene-1,3-diamine

2-Nitro-5-Chlorobenzene-1,3-diamine

Cat. No.: B8298787
M. Wt: 187.58 g/mol
InChI Key: RHEAYPVZNXCJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of nitrobenzene, where the nitro group is substituted at the 4-position, and amino groups are substituted at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-Chlorobenzene-1,3-diamine typically involves the nitration of 2,6-diaminochlorobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and filtration techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4,6-triaminobenzene.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,4,6-triaminobenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Nitro-5-Chlorobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-Chlorobenzene-1,3-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Similar in structure but with a pyrimidine ring.

    2,6-Diamino-4-chloropyrimidine: Another pyrimidine derivative with similar functional groups.

    2,4,6-Triaminobenzene: Lacks the nitro group but has three amino groups.

Uniqueness

2-Nitro-5-Chlorobenzene-1,3-diamine is unique due to the presence of both nitro and amino groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

5-chloro-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2

InChI Key

RHEAYPVZNXCJBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Cl

Origin of Product

United States

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